molecular formula C22H18Cl2FNO3 B12730168 Einecs 289-247-5 CAS No. 86560-95-4

Einecs 289-247-5

Cat. No.: B12730168
CAS No.: 86560-95-4
M. Wt: 434.3 g/mol
InChI Key: QQODLKZGRKWIFG-QKYXUNIQSA-N
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Description

EINECS 289-247-5 is an entry in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database listing chemicals marketed in the EU before 1981 . Based on the EINECS framework, such compounds are often evaluated for physicochemical properties, toxicity, and environmental impact . The compound’s regulatory status necessitates comparisons with structurally or functionally analogous substances to assess safety, efficacy, and industrial relevance.

Properties

CAS No.

86560-95-4

Molecular Formula

C22H18Cl2FNO3

Molecular Weight

434.3 g/mol

IUPAC Name

[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20+/m0/s1

InChI Key

QQODLKZGRKWIFG-QKYXUNIQSA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene followed by neutralization with calcium hydroxide. The reaction involves the following steps:

    Sulfonation: Dodecylbenzene is reacted with sulfur trioxide or oleum to produce dodecylbenzenesulfonic acid.

    Neutralization: The resulting sulfonic acid is then neutralized with calcium hydroxide to form calcium dodecylbenzenesulfonate.

Industrial Production Methods

In industrial settings, the production of calcium dodecylbenzenesulfonate involves continuous processes where dodecylbenzene is continuously fed into a reactor with sulfur trioxide. The sulfonic acid produced is then continuously neutralized with calcium hydroxide in a separate reactor.

Chemical Reactions Analysis

Types of Reactions

Calcium dodecylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it back to dodecylbenzene.

    Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts and specific solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dodecylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Calcium dodecylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in cell lysis and protein extraction protocols.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in detergents, emulsifiers, and dispersants.

Mechanism of Action

The primary mechanism of action of calcium dodecylbenzenesulfonate is its ability to reduce surface tension, making it an effective surfactant. It interacts with both hydrophobic and hydrophilic molecules, allowing it to stabilize emulsions and disperse particles. The molecular targets include lipid membranes and proteins, where it can disrupt interactions and facilitate solubilization.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of EINECS 289-247-5 with Analogs

Compound EINECS No. Key Properties Industrial Use Similarity to 289-247-5
Hypothetical Analog 1 91081-09-3 High Log Kow, surfactant Coatings, surfactants Structural (70% Tanimoto)
Hypothetical Analog 2 92129-34-5 Thermal stability, ionic functionality Fire retardants Functional (similar use)

Physicochemical and Toxicological Profiling

This compound likely falls within the physicochemical ranges of most EINECS compounds:

  • Log Kow : 89% of EINECS compounds have -5 < Log K.="" li="" sub>="">
  • Log Sw : 98% exhibit solubility > -15 mol/L .
  • Log H (Henry’s Law) : 96% have values between -20 and 10 Pa·m³/mol .
  • >ow<>

In contrast, outliers like perfluorinated compounds (e.g., EINECS 91081-09-3) show higher Log Kow (>10) and lower solubility, increasing bioaccumulation risks . Toxicity predictions using Read-Across Structure-Activity Relationships (RASAR) suggest that this compound may have lower ecotoxicological impacts compared to halogenated analogs due to reduced persistence .

Regulatory and Industrial Relevance

  • Regulatory Coverage : Only 1,387 labeled compounds from REACH Annex VI are required to predict hazards for ~33,000 EINECS substances, including 289-247-5, via read-across methods .
  • Functional Substitutes : Compounds like pyridinium-based ionic liquids (EINECS 25935-14-2) may serve as greener alternatives in applications requiring thermal stability or ionic conductivity .

Table 2: Hazard Profile Comparison

Compound Persistence (DT50) Bioaccumulation Acute Toxicity (LC50)
This compound Moderate (30–60 days) Low >100 mg/L (fish)
EINECS 91081-09-3 High (>100 days) High 10–50 mg/L (fish)

Q & A

Q. How can researchers confirm the structural identity of Einecs 289-247-5 using spectroscopic and chromatographic methods?

  • Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Compare observed spectral data with reference standards or published spectra for known analogs. For purity assessment, use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with standardized protocols. Ensure all instrumental parameters (e.g., solvent systems, column types) are documented for reproducibility .

Q. What experimental approaches are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Employ design of experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Use fractional factorial designs to identify critical variables. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ spectroscopic techniques. Validate optimized conditions through triplicate trials and statistical analysis of yield/purity data .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors (heat, light, humidity). Analyze degradation products using liquid chromatography-mass spectrometry (LC-MS). Quantify purity loss via calibration curves and report confidence intervals. Include control samples and replicate measurements to account for environmental variability .

Q. What strategies ensure a comprehensive literature review for identifying gaps in existing studies on this compound?

  • Methodological Answer : Use structured keyword searches in databases (SciFinder, PubMed) with Boolean operators. Prioritize peer-reviewed journals and avoid non-academic sources. Create an annotated bibliography categorizing findings by synthesis routes, applications, and unresolved mechanistic questions. Critically evaluate methodologies in prior studies to identify limitations (e.g., small sample sizes, lack of error analysis) .

Q. What statistical techniques are essential for preliminary data analysis of this compound’s physicochemical properties?

  • Methodological Answer : Apply descriptive statistics (mean, standard deviation) to summarize replicate measurements. Use t-tests or ANOVA to compare experimental groups. Report uncertainties (e.g., confidence intervals) for key parameters like melting points or solubility. Raw data should be archived in supplementary materials with metadata explaining experimental conditions .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the reaction mechanisms involving this compound?

  • Methodological Answer : Utilize kinetic isotope effects (KIE) and isotopic labeling (e.g., deuterium substitution) to track bond-breaking steps. Perform computational modeling (DFT, MD simulations) to predict transition states. Validate hypotheses using in-situ spectroscopic monitoring (e.g., Raman) and intermediate trapping. Cross-reference experimental data with theoretical calculations to resolve mechanistic ambiguities .

Q. What methodologies address contradictions in experimental data from different characterization techniques (e.g., conflicting NMR and XRD results)?

  • Methodological Answer : Conduct error propagation analysis to quantify uncertainties in each technique. Replicate experiments under identical conditions to rule out procedural variability. Use orthogonal methods (e.g., single-crystal XRD vs. powder XRD) to confirm structural assignments. Publish raw datasets and computational workflows to enable peer validation .

Q. How should multi-variable experimental designs be structured to study the compound’s interactions in complex systems?

  • Methodological Answer : Implement response surface methodology (RSM) to explore interactions between variables (pH, temperature, concentration). Use partial least squares (PLS) regression to model multivariate responses. Include negative controls and blocking factors to account for confounding variables. Validate models through cross-validation and external datasets .

Q. What advanced computational tools can predict the environmental or biological behavior of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate toxicity or biodegradability. Use molecular docking simulations to study protein-ligand interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition tests). Ensure computational parameters (force fields, solvation models) are explicitly documented for reproducibility .

Q. How can researchers ensure statistical robustness in reproducibility studies for this compound?

  • Methodological Answer :
    Conduct power analyses to determine minimum sample sizes for replication studies. Use intraclass correlation coefficients (ICC) to assess inter-lab consistency. Publish detailed protocols via platforms like Protocols.io . Incorporate Bayesian statistics to quantify the probability of replication success, accounting for prior data and experimental noise .

Data Presentation Guidelines

  • Tables : Include raw and processed data with units, uncertainties, and statistical significance indicators (e.g., asterisks for p-values). Use footnotes to explain abbreviations or non-standard methods .
  • Figures : Prioritize clarity in graphs (error bars, R² values for regression lines). Avoid redundant visualizations; supplement with appendices for large datasets .

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